Glycidyl propargyl ether
Overview
Description
Glycidyl propargyl ether (GPE) is a monomer that can be copolymerized with carbon dioxide to create propargyl-functional poly(carbonates). These polymers are synthesized directly from CO2 and GPE, resulting in materials with moderate polydispersities and molecular weights ranging from 7000 to 10,500 g/mol. The presence of alkyne functionalities in these polymers allows for further functionalization through copper-catalyzed Huisgen-1,3-dipolar addition, providing a pathway to produce functional aliphatic poly(carbonates) from a single polymer scaffold .
Synthesis Analysis
The synthesis of GPE-based polymers involves copolymerization with carbon dioxide, as demonstrated in the production of propargyl-functional poly(carbonates) . Additionally, similar synthesis methods are used to create other functional polycarbonates, such as those with glycerol side chains, by copolymerizing isopropylidene glyceryl glycidyl ether (IGG) units with carbon dioxide . These methods highlight the versatility of glycidyl ether monomers in creating a range of functional polymers.
Molecular Structure Analysis
The molecular structure of polymers derived from GPE is characterized by the presence of alkyne groups, which are reactive sites for further chemical modifications. The copolymers synthesized from GPE and CO2 exhibit a range of alkyne functionalities, which are utilized in subsequent chemical reactions like the Huisgen-1,3-dipolar addition . The molecular structure of these polymers is crucial for their functional properties and potential applications.
Chemical Reactions Analysis
GPE-based polymers are amenable to various chemical reactions due to the presence of reactive alkyne groups. For instance, the synthesized copolymers can undergo copper-catalyzed Huisgen-1,3-dipolar addition with benzyl azide, demonstrating the potential for creating a diverse array of functional materials from GPE-derived polymers . The ability to undergo such reactions makes these polymers valuable for further functionalization and application development.
Physical and Chemical Properties Analysis
The physical and chemical properties of GPE-based polymers are influenced by their molecular structure and the synthesis process. The resulting polymers from GPE and CO2 copolymerization show moderate polydispersities and molecular weights, which are indicative of their physical properties . Additionally, the synthesis of hydroxyl functional polycarbonates with glycerol side chains from CO2 and glycidyl ether derivatives results in materials with amorphous structures and stability in both bulk and solution, reflecting their chemical properties .
Scientific Research Applications
Polycarbonate Synthesis : Hilf and Frey (2013) demonstrated the synthesis of propargyl-functional poly(carbonate)s with different contents of GPE units via copolymerization with carbon dioxide. This process yields functional poly(carbonates) directly from CO2 and GPE, leading to polymers with moderate polydispersities and molecular weights, facilitating copper-catalyzed Huisgen-1,3-dipolar addition for further functionalization (Hilf & Frey, 2013).
Electrolyte Materials : Krimalowski and Thelakkat (2019) utilized GPE for the synthesis of clickable polyether backbones with high molecular weights. This allowed for sequential co-clicking of different azides to create single-ion conducting electrolytes, demonstrating its potential in creating materials with high electrochemical stability and lithium transport number (Krimalowski & Thelakkat, 2019).
Polymer Modification : Pound-Lana et al. (2017) explored the copolymerization of GPE with d,l-lactide, using different catalysts to synthesize reactive polylactide derivatives and block copolymers. This method provided a scalable approach for producing multifunctional nanomaterials with potential applications in fluorescent nanosphere production (Pound-Lana et al., 2017).
Curing Agents for Glycidyl Azide Polymer : Yan et al. (2022) studied polyethylene glycol propargyl ethers as curing agents for glycidyl azide polymer (GAP), finding potential applications in GAP-based high energy solid propellant formulations. Their research showed these compounds could affect the thermal and mechanical properties of GAP films (Yan et al., 2022).
Hyperbranched Polymer Synthesis : Schüll, Gieshoff, and Frey (2013) demonstrated the copolymerization of GPE with glycidol to produce hyperbranched polyglycerols with alkyne functionalities. These copolymers offer potential as building blocks for complex polymer architectures through "click" chemistry (Schüll, Gieshoff, & Frey, 2013).
Safety And Hazards
Glycidyl propargyl ether is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory sensitization . It is recommended to wear suitable protective equipment, prevent generation of vapor or mist, keep away from flames and hot surfaces, and wash hands and face thoroughly after handling .
Future Directions
Glycidyl propargyl ether has potential applications in the synthesis of functional and biopolymers, new types of epoxy resins, and also innovation products of small-scale chemical industry . It can also be used in the synthesis of clickable PEG via anionic copolymerization of ethylene oxide and glycidyl propargyl ether . This opens up new research opportunities in materials science and pharmaceuticals .
properties
IUPAC Name |
2-(prop-2-ynoxymethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-7-4-6-5-8-6/h1,6H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFZCLMMUNCHNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyl propargyl ether | |
CAS RN |
18180-30-8 | |
Record name | 18180-30-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycidyl Propargyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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